
Androsterone 3-beta-glucuronide D5
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Overview
Description
Androsterone 3-beta-glucuronide D5 (C25H33D5O8) is a deuterium-labeled analog of androsterone glucuronide, a major metabolite of androgenic steroids. It is synthesized via a six-step process from epiandrosterone, achieving a 63% yield, and serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) for doping control . The incorporation of five deuterium atoms (at positions 2,2,3,4,4) enhances its stability and distinguishes it chromatographically from non-deuterated analytes, ensuring accurate quantification in biological matrices . This compound is critical for monitoring steroid glucuronide hydrolysis, streamlining analytical workflows by eliminating the need for solid-phase extraction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Androsterone 3-beta-glucuronide D5 involves multiple steps, starting with the preparation of androsterone. The key steps include:
Hydroxylation: Androsterone undergoes hydroxylation to introduce a hydroxyl group at the 3-beta position.
Glucuronidation: The hydroxylated androsterone is then reacted with glucuronic acid in the presence of a catalyst to form the glucuronide conjugate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of androsterone are processed in batches to control reaction conditions and maximize yield.
Purification: The final product is purified using techniques such as chromatography to remove impurities and ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Androsterone 3-beta-glucuronide D5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its hydroxylated form.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
Androsterone 3-beta-glucuronide D5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of androgen metabolites.
Biology: Studied for its role in androgen metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating androgen-related disorders.
Industry: Utilized in the development of diagnostic assays and research tools for studying hormone metabolism.
Mechanism of Action
The mechanism of action of Androsterone 3-beta-glucuronide D5 involves its interaction with androgen receptors and enzymes involved in steroid metabolism. The compound is metabolized by UDP-glucuronosyltransferases, primarily UGT2B15 and UGT2B17, which facilitate its excretion from the body. It acts as a marker for androgen activity and is used to study the effects of androgens on various biological pathways.
Comparison with Similar Compounds
Structural Comparisons
Compound | Functional Groups | Substituents | Deuterium Labeling | Molecular Formula |
---|---|---|---|---|
Androsterone 3-beta-glucuronide D5 | Glucuronic acid conjugate | 3β-glucuronide, 17-oxo, deuterium at C2,2,3,4,4 | Yes | C25H33D5O8 |
Androsterone glucuronide | Glucuronic acid conjugate | 3β-glucuronide, 17-oxo | No | C25H38O8 |
Androsterone monosulfate | Sulfate conjugate | 3-sulfate, 17-oxo | No | C19H28O6S |
Etiocholanolone glucuronide | Glucuronic acid conjugate | 3α-glucuronide, 17-oxo (5β-isomer) | No | C25H38O8 |
Androstane-3α,17β-diol 3-glucuronide | Glucuronic acid conjugate | 3α-glucuronide, 17β-hydroxy | No | C25H40O8 |
Key Differences :
- This compound is distinguished by deuterium labeling, absent in other analogs.
- Sulfate conjugates (e.g., androsterone monosulfate) lack the glucuronic acid moiety, altering solubility and metabolic pathways .
- Stereochemical variations (e.g., 3α vs. 3β glucuronidation in etiocholanolone glucuronide) influence receptor interactions and clearance rates .
Metabolic Pathways and Enzymatic Specificity
- This compound: Not naturally occurring; used to trace glucuronide hydrolysis in analytical workflows .
- Androsterone glucuronide : Formed via UGT2B7-mediated glucuronidation of androsterone, a 5α-reductase metabolite of testosterone .
- Etiocholanolone glucuronide: Derived from etiocholanolone (5β-reduced metabolite), reflecting alternative testosterone metabolism prevalent in children .
- Androsterone monosulfate: Generated by sulfotransferases, serving as a circulating androgen marker in hyperandrogenic conditions .
Enzyme Specificity :
- 5α-reductase activity correlates with serum androsterone glucuronide levels in hirsute women, whereas 5β-reductase dominates in pediatric metabolism .
Contrasts :
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Androsterone 3-beta-glucuronide D5 in biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D4-androsterone glucuronide) to enhance specificity and accuracy. Sample preparation should include enzymatic hydrolysis (e.g., β-glucuronidase) to differentiate conjugated and free forms, followed by solid-phase extraction for purification. Calibration curves should be validated against certified reference materials to ensure precision (CV <15%) .
- Key Considerations : Matrix effects (e.g., ion suppression in plasma) must be evaluated using post-column infusion studies.
Q. How can researchers confirm the structural integrity of synthesized this compound?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with gas chromatography-mass spectrometry (GC-MS). NMR identifies the glucuronide moiety’s anomeric proton (δ 5.2–5.4 ppm) and steroid backbone, while GC-MS confirms molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) can further validate isotopic purity (e.g., D5 labeling) .
Advanced Research Questions
Q. How do interspecies differences in UDP-glucuronyl transferase activity affect the metabolic fate of Androsterone 3-beta-glucuronide?
- Experimental Design : Compare biliary excretion in female rat models (e.g., HE vs. LE rats) to human urinary excretion profiles. Use liver microsomal assays fortified with NADPH to measure enzyme kinetics (Km and Vmax) for glucuronidation. In rats, >95% of androsterone glucuronide is excreted unchanged in bile, whereas humans show rapid urinary elimination without further metabolism .
- Data Contradiction : Rat studies suggest UDP-glucuronyl transferase dominance in HE rats, but human clinical data (e.g., Selter et al.) indicate limited hepatic metabolism, highlighting species-specific enzyme expression .
Q. What methodological approaches resolve contradictions in correlating Androsterone 3-beta-glucuronide levels with cancer risk?
- Analysis Framework : Conduct multivariate regression to adjust for confounders (e.g., bilirubin levels, hormonal status). For example, a study found a weak positive association between androsterone glucuronide and prostate cancer risk (OR 1.2–1.5), but the bilirubin-to-androsterone glucuronide ratio was inversely correlated with upper gastrointestinal cancers, suggesting bilirubin’s protective role masks androsterone’s oncogenic potential .
- Recommendation : Stratify cohorts by hormone receptor status and use isotopic dilution assays to minimize measurement bias in epidemiological studies .
Q. How can researchers optimize isotopic tracer studies to investigate Androsterone 3-beta-glucuronide’s role in steroidogenesis?
- Methodology : Administer deuterium-labeled D5-androsterone glucuronide in vivo and track metabolites via LC-HRMS. Use stable isotope-resolved metabolomics (SIRM) to distinguish endogenous and exogenous pathways. In rat models, <1% of the injected dose is converted to 5α-androstane-3α,17β-diol monoglucuronide, indicating limited back-conversion .
- Challenges : Ensure isotopic purity (>95%) and validate tracer stability under physiological conditions to avoid artifactual results.
Properties
Molecular Formula |
C25H38O8 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-oxo-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1/i7D2,11D2,13D |
InChI Key |
VFUIRAVTUVCQTF-ISWMLDJZSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
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